2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of study.
Scientific Research Applications
Imaging Applications in Cancer Research
A study involving fluorine-containing benzamide analogs, including 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, focused on developing ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, after being radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their potential for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).
Synthesis and Fluorescence Studies for Biomedical Applications
Another research direction involves the synthesis and fluorescence study of novel fluorophores for labeling nucleosides and oligodeoxyribonucleotides. Fluorophores, related by structural similarity to 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been used for labeling and demonstrated good fluorescence signals and higher hybridization affinity, suggesting applications in bio-labeling and molecular imaging (Singh & Singh, 2007).
Herbicidal Activity and Agricultural Research
Research into the herbicidal activity of fluoro-containing benzamides, including compounds structurally similar to 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has identified their mechanism of action as inhibition of protoporphyrinogen oxidase. This insight contributes to the development of new herbicides with high efficacy and safety to crops, showcasing the compound's relevance in agricultural chemistry (Huang et al., 2005).
Advancements in Organic Chemistry and Catalysis
The compound's structural motif has facilitated research in organic chemistry, particularly in the development of catalytic processes for creating fluoroalkylated isoquinolinones. These processes, leveraging the unique reactivity of fluoro-containing benzamides, enable the efficient synthesis of valuable heterocyclic compounds with potential pharmaceutical applications (Kumon et al., 2021).
Development of Fluorinated Heterocycles for Pharmaceutical Use
The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation highlights another application domain of fluoro-containing benzamides. These fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries, underscoring the compound's importance in developing new therapeutic and agricultural agents (Wu et al., 2017).
properties
IUPAC Name |
2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)11-12-24-19-9-8-16(13-15(19)7-10-20(24)25)23-21(26)17-5-3-4-6-18(17)22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLVHTLNXIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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